molecular formula C22H17N3O2 B12879679 3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide CAS No. 858119-01-4

3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide

Cat. No.: B12879679
CAS No.: 858119-01-4
M. Wt: 355.4 g/mol
InChI Key: ZWQWEXGHQLPWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Notes

  • The pyrrolo[2,3-b]pyridine core confers rigidity and planar geometry, enabling π-π stacking interactions in potential pharmacological applications .
  • The 2-methylbenzoyl group introduces steric hindrance, which may influence binding affinity in biological systems .
  • The benzamide moiety provides hydrogen-bonding capabilities through its carbonyl and amine groups .

Properties

CAS No.

858119-01-4

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

3-[3-(2-methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide

InChI

InChI=1S/C22H17N3O2/c1-13-5-2-3-8-16(13)20(26)18-12-25-22-19(18)17(9-10-24-22)14-6-4-7-15(11-14)21(23)27/h2-12H,1H3,(H2,23,27)(H,24,25)

InChI Key

ZWQWEXGHQLPWOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC3=NC=CC(=C23)C4=CC(=CC=C4)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with amine derivatives. The process often uses triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields of the reaction can vary, with some derivatives being obtained in yields ranging from 40% to 72% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins that are crucial for the survival of bacteria or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

A. N-(5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide (8k)

  • Structure : Features a 4-methoxybenzamide group at position 3 and a 3,4-dimethoxyphenyl substituent at position 5 of the pyrrolo[2,3-b]pyridine core.
  • Synthesis : Synthesized via coupling of 4-methoxybenzoic acid with a pyrrolo[2,3-b]pyridine intermediate, yielding a 47% isolated product with 97% purity .

B. (R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride

  • Structure: Contains a benzamide group at position 4 and a chiral aminoethyl substituent.
  • Properties: Higher molecular weight (353.25 g/mol) due to the dihydrochloride salt and aminoethyl group, which may improve aqueous solubility compared to the target compound’s neutral 2-methylbenzoyl moiety .

C. 4-Chloro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-{[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]methyl}benzamide

  • Structure : Incorporates a chlorinated benzamide and a pyrrolidine-phenyl group.
  • Molecular Weight : 446.929 g/mol, significantly higher than the target compound’s estimated molecular weight (~407 g/mol), suggesting divergent pharmacokinetic profiles .

A. LRRK2 Inhibitors

  • CHEMBL1986943 : A pyrrolo[2,3-b]pyridine derivative with a pyrimidinyl substituent exhibits a pKi of 8.1 against LRRK2, indicating strong inhibitory activity .

Critical Analysis

  • Structural Flexibility: The target compound’s 2-methylbenzoyl group balances lipophilicity and steric bulk, contrasting with polar methoxy (8k) or charged aminoethyl substituents in analogues.
  • Unresolved Questions: Lack of reported biological data for the target compound limits direct efficacy comparisons.
  • Synthesis Challenges : Low yields in complex analogues (e.g., 20% in Patent Example 64 ) underscore the need for optimized routes for the target compound.

Biological Activity

The compound 3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide , also known by its CAS number 858118-23-7 , is a derivative of pyrrolo[2,3-b]pyridine. This class of compounds has garnered attention due to their potential therapeutic applications, particularly in neurological and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound's molecular formula is C22H17N3O2C_{22}H_{17}N_{3}O_{2}, with a molecular weight of approximately 355.39 g/mol . The structure features a pyrrolo[2,3-b]pyridine core substituted with a 2-methylbenzoyl group and a benzamide moiety.

PropertyValue
Molecular FormulaC22H17N3O2
Molecular Weight355.39 g/mol
CAS Number858118-23-7
LogP4.57

The exact mechanism by which this compound exerts its biological effects is not fully elucidated in the literature. However, related compounds have shown activity as phosphodiesterase (PDE) inhibitors, particularly targeting PDE4B, which plays a significant role in inflammatory processes and CNS disorders .

Pharmacological Profile

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit various pharmacological activities:

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the biological activity of related pyrrolo compounds against various cell lines. The results indicated significant inhibition of cell proliferation in cancer models and modulation of inflammatory markers in macrophage cultures .
  • Structure-Activity Relationship (SAR) : Research focused on the SAR of pyrrolo derivatives revealed that modifications to the benzamide and pyridine moieties can enhance potency against PDE4B while reducing off-target effects on other receptors. This highlights the importance of structural optimization for developing effective therapeutics .
  • Toxicology Profiles : Toxicological assessments have shown that many pyrrolo derivatives are non-toxic to VERO cells at therapeutic concentrations, supporting their potential use as drug candidates .

Q & A

Basic Question: What are the standard synthetic routes for preparing 3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide, and what analytical methods are used to confirm its purity and structure?

Methodological Answer:
The synthesis typically involves multi-step reactions, including amide bond formation and functional group coupling. For example, General Procedure F1 (amide formation) from outlines a protocol using coupling reagents like HATU or EDCI with DMF as a solvent. Post-synthesis, characterization employs:

  • 1H NMR (e.g., δ 2.56 ppm for methyl groups, as in ) to verify substituent integration.
  • HPLC (≥95% purity threshold; ) to assess purity.
  • LCMS (e.g., m/z 311.1 [M+1] in ) to confirm molecular weight.
    Advanced characterization may include single-crystal X-ray diffraction (as in ) for unambiguous structural confirmation.

Advanced Question: How can researchers optimize the yield of this compound when scaling up synthesis, and what factors contribute to variability in reaction efficiency?

Methodological Answer:
Yield optimization requires addressing:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may require rigorous drying ().
  • Catalyst/reagent stoichiometry : Excess coupling reagents (e.g., EDCI) improve amide formation but complicate purification ().
  • Temperature control : Room-temperature reactions ( ) reduce side products but may prolong reaction times.
  • Intermediate purification : Column chromatography or recrystallization ( ) minimizes impurities. Variability often arises from residual moisture, incomplete coupling, or competing side reactions (e.g., hydrolysis of activated intermediates).

Basic Question: What computational tools are recommended for predicting the physicochemical properties and binding affinity of this compound?

Methodological Answer:

  • ADMET Prediction : Tools like ACD/Labs (used in ) calculate logP, solubility, and metabolic stability.
  • Docking Studies : Software such as AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases or GPCRs).
  • DFT Calculations : Gaussian or ORCA optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Advanced Question: How can researchers resolve contradictions in bioactivity data for pyrrolo[2,3-b]pyridine derivatives, such as conflicting IC50 values across studies?

Methodological Answer:
Contradictions may arise from:

  • Assay Conditions : Variations in buffer pH (e.g., pH 6.5 ammonium acetate in ), temperature, or co-solvents (DMSO %).
  • Target Isoforms : Differential activity against enzyme isoforms (e.g., kinase subfamilies).
  • Cell Permeability : Differences in cellular uptake due to esterase-mediated hydrolysis (e.g., methyl ester in ).
    To standardize data, use:
  • Reference Standards ( ) for assay calibration.
  • Orthogonal Assays (e.g., SPR vs. fluorescence-based) to confirm binding.

Basic Question: What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer:

  • Storage : Under inert atmosphere (N2/Ar) at -20°C in amber vials to prevent photodegradation.
  • Stability : Monitor via periodic HPLC ( ) for decomposition (e.g., hydrolysis of benzamide groups). Lyophilization enhances shelf life for hygroscopic compounds .

Advanced Question: What strategies are effective in overcoming synthetic challenges during the introduction of the 2-methylbenzoyl group onto the pyrrolo[2,3-b]pyridine core?

Methodological Answer:
Key challenges include steric hindrance and regioselectivity. Solutions involve:

  • Protecting Groups : Temporarily block reactive sites (e.g., NH of pyrrolo-pyridine with Boc groups; ).
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki for aryl groups; ).
  • Microwave-Assisted Synthesis : Accelerates reaction rates for sluggish steps (e.g., amide coupling; ).

Basic Question: Which spectroscopic techniques are critical for identifying chiral centers in this compound derivatives?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H.
  • Circular Dichroism (CD) : Detects optical activity of chiral centers.
  • X-ray Crystallography ( ): Provides absolute configuration (e.g., R/S descriptors).

Advanced Question: How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on the benzamide moiety?

Methodological Answer:

  • Scaffold Diversification : Introduce substituents (e.g., halogens, methoxy) at para/meta positions ( ).
  • Free-Wilson Analysis : Quantifies contributions of specific groups to bioactivity.
  • Molecular Dynamics Simulations : Predicts conformational changes upon substitution (e.g., increased hydrophobic interactions).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.